![molecular formula C10H18LiNOSi B14181737 lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane CAS No. 852380-66-6](/img/structure/B14181737.png)
lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane is a compound that combines the properties of lithium, trimethylsilyl, and pyrrole groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane typically involves the reaction of a pyrrole derivative with a trimethylsilyl reagent in the presence of a lithium base. The reaction conditions often include anhydrous solvents and low temperatures to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds .
Wissenschaftliche Forschungsanwendungen
Lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane has several scientific research applications:
Medicine: Research into its use as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the pyrrole moiety can participate in electron-rich interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxysilane: Another organosilicon compound with similar reactivity but different functional groups.
Pyrrole Derivatives: Compounds containing the pyrrole ring system with various substituents.
Uniqueness
Lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane is unique due to the combination of lithium, trimethylsilyl, and pyrrole groups in a single molecule.
Eigenschaften
CAS-Nummer |
852380-66-6 |
|---|---|
Molekularformel |
C10H18LiNOSi |
Molekulargewicht |
203.3 g/mol |
IUPAC-Name |
lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane |
InChI |
InChI=1S/C10H18NOSi.Li/c1-13(2,3)9-8-12-10-11-6-4-5-7-11;/h4-6H,8-10H2,1-3H3;/q-1;+1 |
InChI-Schlüssel |
KSFHNESDXBEKMN-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[Si](C)(C)CCOCN1C=CC=[C-]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one](/img/structure/B14181657.png)

![(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane](/img/structure/B14181665.png)

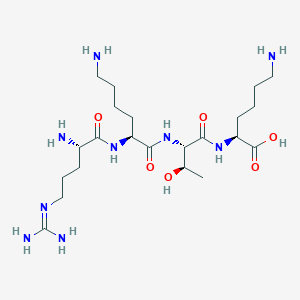
![[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14181686.png)
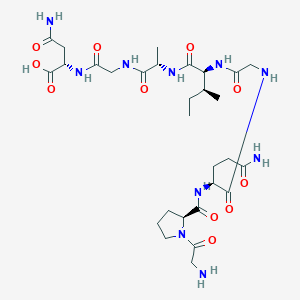
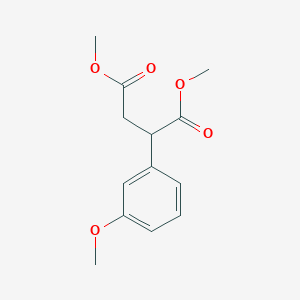
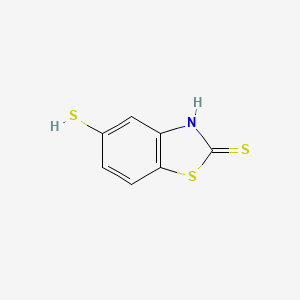
![3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole](/img/structure/B14181701.png)
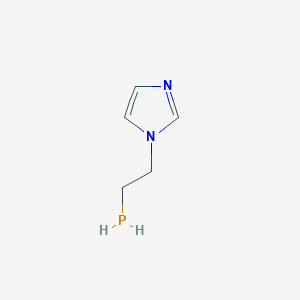
![1-[2-(Methoxymethyl)pyrrolidin-1-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14181709.png)
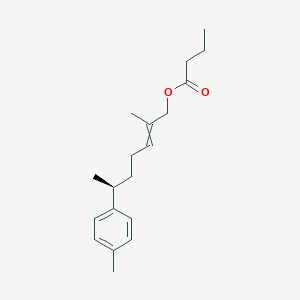
![6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14181743.png)
